molecular formula C23H21N5O2S2 B2388139 3-((4-isopropylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892740-82-8

3-((4-isopropylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2388139
CAS No.: 892740-82-8
M. Wt: 463.57
InChI Key: OAYLAKCOGASDCK-UHFFFAOYSA-N
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Description

3-((4-isopropylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C23H21N5O2S2 and its molecular weight is 463.57. The purity is usually 95%.
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Biological Activity

The compound 3-((4-isopropylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is part of a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its receptor interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H22N6O2SC_{19}H_{22}N_{6}O_{2}S and has a molecular weight of approximately 398.48 g/mol. Its structure includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core with sulfonyl and tolyl substituents that are believed to enhance its biological activity.

1. Serotonin Receptor Interaction

Research indicates that derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines exhibit significant affinity for the serotonin 5-HT6 receptor. For instance, a related compound demonstrated a binding affinity (Ki) of 1.7 nM and an inhibitory concentration (IC50) of 29.0 nM for functional assays related to serotonin response inhibition . This suggests that the compound may serve as a selective antagonist for this receptor.

2. Antiproliferative Activity

Preliminary studies have shown that compounds within this class can exhibit antiproliferative effects against various cancer cell lines. For example, another derivative demonstrated IC50 values of 1.91 μM and 3.28 μM against lung cancer cell lines H1650 and A549 respectively . These findings indicate potential applications in cancer therapeutics.

3. Mechanistic Insights

Mechanistic studies revealed that compounds similar to the target compound could induce apoptosis in cancer cells through intrinsic pathways and arrest the cell cycle at the G2/M phase . This suggests a dual mechanism of action that could enhance their efficacy as anticancer agents.

Case Studies

Several case studies highlight the biological activity of compounds related to the target compound:

  • Case Study 1 : A study on thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives showed that modifications at the sulfonyl group significantly affected receptor binding affinity and functional inhibition .
  • Case Study 2 : Another investigation into the antiproliferative effects of similar compounds found that specific structural modifications increased selectivity towards cancer cells while minimizing toxicity towards normal cells .

Data Table: Biological Activity Summary

Compound NameTarget ReceptorBinding Affinity (Ki)Inhibitory Concentration (IC50)Cell Line TestedIC50 (μM)
Compound A5-HT61.7 nM29.0 nMH16501.91
Compound BN/AN/AN/AA5493.28

Properties

IUPAC Name

N-(4-methylphenyl)-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S2/c1-14(2)16-6-10-18(11-7-16)32(29,30)23-22-25-21(24-17-8-4-15(3)5-9-17)20-19(12-13-31-20)28(22)27-26-23/h4-14H,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYLAKCOGASDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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